2,3-dimethoxy-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Beschreibung
The compound 2,3-dimethoxy-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide features a benzamide core substituted with two methoxy groups at positions 2 and 2. The benzothiazole ring is functionalized with a 2-methoxyethyl group at position 3, adopting an E configuration at the exocyclic double bond. This structure is characteristic of bioactive molecules targeting receptors or enzymes, as benzothiazoles and benzamides are common pharmacophores in medicinal chemistry . The methoxy groups enhance solubility and influence electronic properties, while the dihydrobenzothiazole moiety contributes to conformational rigidity .
Eigenschaften
IUPAC Name |
2,3-dimethoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-23-12-11-21-14-8-4-5-10-16(14)26-19(21)20-18(22)13-7-6-9-15(24-2)17(13)25-3/h4-10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLPRXSWJDHECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2SC1=NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 2,3-dimethoxy-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the product can vary, but they are generally in the range of 43-50% .
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzothiazole moiety can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-dimethoxy-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-dimethoxy-N-[(2E)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, leading to various biological effects. The methoxy groups can also influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 3,5-Dimethoxy-N-[(2Z)-3-(2-Methoxyethyl)-6-Sulfamoyl-Dihydrobenzothiazole]Benzamide (BF16781)
- Key Differences :
- Methoxy groups at 3,5 positions on the benzamide (vs. 2,3 in the target compound).
- Sulfamoyl group at position 6 of the benzothiazole ring. The Z-configuration may alter steric interactions compared to the E-configuration in the target compound .
4-[Bis(2-Methoxyethyl)Sulfamoyl]-N-(3-Ethyl-6-Fluoro-Benzothiazol-2-Ylidene)Benzamide
- Key Differences :
- Bis(2-methoxyethyl)sulfamoyl substituent on the benzamide.
- Fluoro and ethyl groups on the benzothiazole.
Receptor-Targeting Analogues
- [18F]Fallypride and [11C]Raclopride
- Structural Features :
- Fluoropropyl or hydroxymethyl groups on the benzamide.
- Pyrrolidinyl or ethyl-piperidine moieties. Functional Relevance: These radiolabeled compounds bind dopamine D2/D3 receptors with high specificity.
MABN and MBP (Dopamine Receptor Ligands)
- Key Features :
- MABN: 2,3-Dimethoxy-N-[9-(4-fluorobenzyl)-9-azabicyclo[3.3.1]nonan-3β-yl]benzamide.
- MBP: 2,3-Dimethoxy-N-[1-(4-fluorobenzyl)piperidin-4-yl]benzamide.
Crystallographic and Conformational Insights
- Crystal Structures : Derivatives like (Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-Dihydrothiazol-2-Ylidene]-4-Methyl-Benzamide () show planar benzamide moieties and intramolecular hydrogen bonds (N–H⋯O). The target compound’s E-configuration may result in distinct torsion angles (e.g., C–N–C–S dihedral), affecting receptor docking .
Antimicrobial and Anticancer Potential
- Benzothiazole-Bearing Analogues : Compounds like 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide () exhibit antimicrobial activity via thioether and nitro group interactions. The target compound’s methoxy groups may reduce cytotoxicity compared to nitro-substituted analogues .
Receptor Modulation
- Allosteric Interactions: Benzothiazole derivatives in (e.g., FEBF, FCP) modulate adenosine A2A and dopamine D2 receptor heteromers. The target compound’s methoxyethyl chain could influence allosteric binding pockets .
Data Tables
Table 1: Structural and Functional Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
